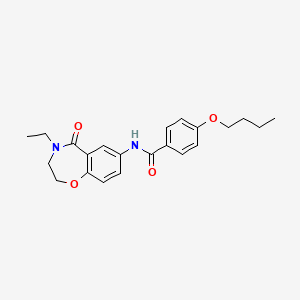

4-butoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide

Description

4-Butoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is a synthetic small molecule characterized by a benzoxazepin core fused with a benzamide moiety. The benzoxazepin ring system features a 4-ethyl substituent and a 5-oxo group, while the benzamide component is substituted with a 4-butoxy chain. Its structural complexity and substituent arrangement make it a candidate for comparative analysis with analogs to infer structure-activity relationships (SAR).

Properties

IUPAC Name |

4-butoxy-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-3-5-13-27-18-9-6-16(7-10-18)21(25)23-17-8-11-20-19(15-17)22(26)24(4-2)12-14-28-20/h6-11,15H,3-5,12-14H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBPPKMPWWHHIJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCN(C3=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclodehydration of Salicylamide Derivatives

The 1,4-benzoxazepine scaffold is typically synthesized via cyclodehydration of O-alkylsalicylamides. For example, alkylation of salicylamide intermediates with phenacyl bromides generates precursors that undergo intramolecular cyclization under acidic conditions. In a representative procedure:

-

Alkylation : Salicylamide derivatives react with 2-bromo-1-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)ethanone in acetone with potassium carbonate and KI, yielding O-alkylated intermediates.

-

Cyclization : The intermediate is treated with p-toluenesulfonic acid (PTSA) in toluene at reflux, inducing cyclodehydration to form the 1,4-benzoxazepin-5(4H)-one core.

Key Conditions :

Introduction of the 4-Ethyl and 5-Oxo Groups

N-Alkylation Strategies

The 4-ethyl substituent is introduced via N-alkylation of the benzoxazepine nitrogen. For instance, treatment of the intermediate 1,4-benzoxazepin-5(4H)-one with ethyl iodide in the presence of NaH or K₂CO₃ in DMF facilitates alkylation.

Reaction Parameters :

Oxidation to the 5-Oxo Group

The 5-oxo group is often introduced via oxidation of a dihydro precursor. For example, MnO₂ or CrO₃ in dichloromethane selectively oxidizes the 5-position to a ketone.

Optimization Note :

-

MnO₂ (10 equiv) in CH₂Cl₂ at 25°C for 24 hours achieves >90% conversion.

Functionalization with the 4-Butoxybenzamide Moiety

Amide Coupling at Position 7

The 7-amino group of the benzoxazepine core reacts with 4-butoxybenzoic acid derivatives to form the final benzamide. Two primary methods are employed:

Carbodiimide-Mediated Coupling

-

Activation : 4-Butoxybenzoic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in THF.

-

Coupling : The activated acid reacts with the 7-aminobenzoxazepine intermediate at 0°C to room temperature for 12 hours.

Typical Yield : 70–80% after recrystallization from ethanol.

Schotten-Baumann Reaction

An alternative involves reacting 4-butoxybenzoyl chloride with the amine in a biphasic system (CH₂Cl₂/H₂O) with NaHCO₃.

Conditions :

-

Temperature: 0°C, 2 hours.

-

Workup: Extraction with CH₂Cl₂, drying (Na₂SO₄), and solvent evaporation.

Purification and Characterization

Chromatographic Purification

Crude products are purified via flash chromatography (SiO₂, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures.

Spectroscopic Validation

-

¹H NMR : Key signals include δ 7.85 (d, J=8.4 Hz, benzamide aromatic H), δ 4.10 (q, OCH₂CH₃), and δ 1.35 (t, CH₃).

-

IR : Peaks at 1680 cm⁻¹ (C=O stretch, amide) and 1240 cm⁻¹ (C-O-C, ether).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Carbodiimide Coupling | High selectivity, mild conditions | Requires expensive reagents | 70–80 |

| Schotten-Baumann | Cost-effective, rapid | Lower yields with steric hindrance | 50–60 |

| Cyclodehydration | Scalable, one-pot | Acidic conditions may degrade sensitive groups | 60–70 |

Mechanistic Insights

Cyclodehydration Pathway

The cyclization step proceeds via an intramolecular nucleophilic attack by the amide nitrogen on the adjacent carbonyl carbon, facilitated by acid-catalyzed dehydration.

Steric and Electronic Effects

Electron-withdrawing groups on the benzamide enhance coupling efficiency by stabilizing the transition state. Conversely, bulky substituents at position 4-ethyl may slow N-alkylation kinetics.

Industrial-Scale Considerations

Byproduct Management

Unreacted ethyl iodide is neutralized with Na₂S₂O₃, while Cr(VI) byproducts from oxidation are treated with FeSO₄.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the carbonyl group in the benzoxazepine ring, potentially converting it to an alcohol.

Substitution: The aromatic ring in the benzamide moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is not fully elucidated but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The benzoxazepine ring system may interact with biological macromolecules, modulating their activity and leading to various biological effects. Pathways involved could include inhibition of specific enzymes or modulation of receptor-mediated signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Structural Variations and Implications

Substituent Position on Benzamide: The target’s 4-butoxy group (vs. Ethoxy analogs (e.g., BI96214 ) may exhibit faster metabolic clearance due to shorter chains.

Benzoxazepin Substituents :

- A 4-ethyl group on the benzoxazepin (target, ) contributes moderate steric bulk compared to the 4-methyl in BI96214 . Ethyl may enhance binding affinity in hydrophobic pockets compared to methyl.

Linkage Type :

- The sulfonamide in introduces a polar, acidic group (pKa ~10–11) versus the neutral benzamide in the target. This could influence solubility, protein binding, and target engagement.

Carboxamide Modifications :

- Cyclohexane () and cyclopentyl-propanamide () substituents introduce cyclic aliphatic groups, which may enhance metabolic stability but reduce conformational flexibility compared to aromatic benzamides.

Research Findings and Theoretical Insights

- Lipophilicity : Longer alkoxy chains (butoxy > ethoxy) likely increase logP values, impacting blood-brain barrier penetration or CYP-mediated metabolism.

- Steric Effects : Ethyl vs. methyl on the benzoxazepin may influence binding to targets requiring specific cavity sizes.

- Electronic Effects : Sulfonamides () could engage in stronger hydrogen bonding vs. benzamides, altering target selectivity.

Biological Activity

4-butoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is a novel compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a benzamide core and a benzoxazepine ring, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

The molecular formula of this compound is with a molecular weight of 382.5 g/mol. The compound's structure is characterized by the presence of both butoxy and ethyl groups, which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| CAS Number | 922128-28-7 |

| Molecular Formula | C22H26N2O4 |

| Molecular Weight | 382.5 g/mol |

The biological activity of this compound may be attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various cellular processes. The benzoxazepine structure is known for its ability to modulate neurotransmitter systems and may exhibit effects on the central nervous system (CNS).

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, research on related benzoxazepine derivatives has shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanism often involves inducing apoptosis through pathways such as the PI3K/AKT signaling pathway and generating reactive oxygen species (ROS), which can lead to cell death in cancer cells while sparing normal cells .

Neuroprotective Effects

Given the structural similarities to other neuroactive compounds, there is potential for neuroprotective effects. Compounds with a benzoxazepine core have been reported to provide neuroprotection by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. Further investigation into this compound's ability to protect neuronal cells from apoptosis could reveal new therapeutic avenues for neurodegenerative diseases.

Case Studies

- Antitumor Efficacy : A study evaluated the cytotoxicity of related benzoxazepine derivatives against human breast carcinoma cell lines. The derivatives demonstrated significant inhibition of cell proliferation and induced apoptosis through ROS generation .

- Neuroprotection : In vitro studies on similar compounds showed that they could protect against oxidative stress-induced neuronal cell death. This was attributed to their ability to enhance antioxidant defenses within the cells.

Q & A

Q. What synthetic methodologies are optimal for preparing 4-butoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide?

The synthesis typically involves multi-step organic reactions, starting with the construction of the tetrahydro-1,4-benzoxazepin core followed by functionalization. Key steps include:

- Cyclization : Formation of the benzoxazepin ring via condensation reactions using catalysts like acetic acid or sodium pivalate under reflux conditions .

- Amide Coupling : Introduction of the 4-butoxybenzamide moiety via nucleophilic acyl substitution, often employing coupling reagents (e.g., DCC) or activating agents (e.g., p-toluenesulfonyl chloride) .

- Purification : Chromatography (silica gel) or recrystallization to achieve >95% purity. Reaction optimization (temperature, solvent polarity) is critical to minimize byproducts .

Q. Which spectroscopic techniques are essential for structural characterization?

- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positioning, particularly for the butoxy group and benzoxazepin core .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing isomers .

- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves crystal packing and absolute configuration, crucial for stereochemical validation .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy or HPLC.

- Stability : Monitor degradation via LC-MS under physiological conditions (37°C, pH 7.4) over 24–72 hours. Stabilizing agents (e.g., antioxidants) may be required for long-term storage .

Advanced Research Questions

Q. What experimental designs are recommended to evaluate kinase inhibition potential?

- Kinase Assays : Use recombinant kinases (e.g., RIP1 kinase) in ATP-competitive binding assays with fluorescence polarization or TR-FRET readouts. Include positive controls (e.g., staurosporine) and measure IC values .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., trifluoromethyl or ethoxy substitutions) to identify critical functional groups. Compare binding affinities via surface plasmon resonance (SPR) .

Q. How can conflicting bioactivity data from structural analogs be resolved?

- Data Contradiction Analysis : Cross-validate results using orthogonal assays (e.g., cell viability vs. enzymatic activity). For example, antiproliferative effects in cancer cell lines (e.g., MCF-7) may not correlate directly with kinase inhibition, necessitating pathway-specific inhibitors as controls .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and compare with analogs. Address discrepancies by analyzing steric clashes or solvation effects .

Q. What strategies optimize in vivo pharmacokinetic (PK) profiling?

- ADME Studies :

- Absorption : Oral bioavailability assessed in rodent models via LC-MS/MS plasma analysis.

- Metabolism : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated metabolites .

- Toxicology : Ames tests evaluate mutagenicity; compare with structurally related compounds (e.g., benzyl chloride derivatives) to assess risk thresholds .

Q. How can researchers elucidate the compound’s mechanism of action in complex biological systems?

- Transcriptomics/Proteomics : RNA-seq or SILAC-based proteomics in treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, NF-κB signaling) .

- Chemical Proteomics : Use biotinylated probes for pull-down assays to isolate target proteins, followed by LC-MS/MS identification .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.